2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol
CAS No.: 1316219-12-1
Cat. No.: VC2945037
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316219-12-1 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 2-(3-piperidin-2-yl-1,2-oxazol-5-yl)ethanol |
| Standard InChI | InChI=1S/C10H16N2O2/c13-6-4-8-7-10(12-14-8)9-3-1-2-5-11-9/h7,9,11,13H,1-6H2 |
| Standard InChI Key | RJQSJCLEFMNLBR-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=NOC(=C2)CCO |
| Canonical SMILES | C1CCNC(C1)C2=NOC(=C2)CCO |
Introduction
Chemical Structure and Properties
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol is characterized by its distinct molecular structure featuring a piperidine ring connected to an isoxazole moiety that bears an ethanol group. This arrangement of functional groups contributes to its unique chemical and biological properties.
Basic Chemical Information
The compound is identified by the CAS registry number 1316219-12-1, with a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol. The structure includes three primary functional components: a piperidine ring, an isoxazole heterocycle, and an ethanol side chain. These structural elements contribute to the compound's chemical behavior and potential biological interactions.
Structural Characteristics
The structural characteristics of 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol include several notable features that influence its chemical properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-piperidin-2-yl-1,2-oxazol-5-yl)ethanol | |
| Molecular Formula | C10H16N2O2 | |
| Molecular Weight | 196.25 g/mol | |
| InChI | InChI=1S/C10H16N2O2/c13-6-4-8-7-10(12-14-8)9-3-1-2-5-11-9/h7,9,11,13H,1-6H2 | |
| InChI Key | RJQSJCLEFMNLBR-UHFFFAOYSA-N | |
| Canonical SMILES | C1CCNC(C1)C2=NOC(=C2)CCO |
The compound contains a piperidine ring with a nitrogen atom that can act as a hydrogen bond acceptor, an isoxazole ring with both nitrogen and oxygen atoms that contribute to its aromatic character, and a terminal hydroxyl group that can participate in hydrogen bonding. These features collectively influence the compound's solubility profile, reactivity patterns, and interactions with biological targets.
Research Applications
The unique structural and chemical properties of 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol make it valuable for various research applications in medicinal chemistry and drug discovery.
Medicinal Chemistry Research
The compound serves as an important research tool in medicinal chemistry, where it can be used to explore structure-activity relationships and to develop novel therapeutic agents. Its distinct structural features provide a foundation for chemical modifications aimed at enhancing biological activity or improving pharmacokinetic properties.
Drug Discovery Platforms
In drug discovery platforms, 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol and related compounds may serve as starting points for the development of new drugs targeting specific biological pathways. The broader class of isoxazole derivatives has demonstrated diverse biological activities, including antimicrobial properties , suggesting potential therapeutic applications for this compound.
Comparative Analysis with Related Compounds
Examining related compounds provides additional context for understanding the properties and potential applications of 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol.
Structural Analogs
Several structurally related compounds have been identified and characterized, including:
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5-(Piperidin-2-yl)isoxazol-3(2H)-one (CID 45099341) - A related compound with a molecular weight of 168.19 g/mol that differs in the functional group attached to the isoxazole ring .
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(R)-3-Methyl-5-(piperidin-2-yl)isoxazole (CID 22853219) - A chiral analog with a molecular weight of 166.22 g/mol featuring a methyl substitution on the isoxazole ring .
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol | C10H16N2O2 | 196.25 g/mol | Ethanol group at position 5 of isoxazole |
| 5-(Piperidin-2-yl)isoxazol-3(2H)-one | C8H12N2O2 | 168.19 g/mol | Ketone functionality at position 3 |
| (R)-3-Methyl-5-(piperidin-2-yl)isoxazole | C9H14N2O | 166.22 g/mol | Methyl group at position 3, chiral center |
These structural variations often lead to differences in biological activity, suggesting the importance of specific functional groups and their spatial arrangement for molecular interactions with biological targets.
Pharmacological Relevance of Isoxazole Derivatives
The broader class of isoxazole derivatives has demonstrated significance in medicinal chemistry due to their diverse biological activities. Research has shown that compounds containing the isoxazole moiety can exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . This suggests potential therapeutic applications for 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol that warrant further investigation.
Current Research Status
The current research landscape for 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol reflects both ongoing interest and certain limitations in available studies.
Research Limitations
While the compound has been identified and characterized in terms of its chemical structure and basic properties, comprehensive studies specifically focused on its biological activities and potential therapeutic applications appear limited in the current literature. This represents an opportunity for future research to explore its pharmacological profile more extensively.
Future Research Directions
Based on the current understanding of 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol and related compounds, several promising research directions can be identified.
Structure-Activity Relationship Studies
Future research could focus on systematic structure-activity relationship (SAR) studies to understand how modifications to the basic scaffold of 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol affect biological activity. Such studies could involve:
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Modifications to the piperidine ring
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Substitutions on the isoxazole moiety
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Alterations to the ethanol side chain
These investigations would provide valuable insights into the structural requirements for specific biological activities and guide the development of more potent and selective compounds.
Exploration of Therapeutic Applications
Given the potential biological activities of isoxazole derivatives, further research could explore specific therapeutic applications for 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol. This could include screening against various biological targets and disease models to identify promising therapeutic indications.
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